1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine
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Overview
Description
1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine is a complex organic compound that features a unique combination of imidazole, thiazole, and piperazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring.
Attachment of the Imidazole Group: The imidazole ring can be introduced via a nucleophilic substitution reaction where an imidazole derivative reacts with a halomethylthiazole.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and alcohols under various conditions (e.g., reflux, microwave-assisted synthesis).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity or chemical stability.
Scientific Research Applications
1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of multiple heterocyclic rings.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole and thiazole rings can form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-1-ylmethyl)-2-methylthiazole: Similar structure but lacks the piperazine ring.
4-methyl-1-(1H-imidazol-1-ylmethyl)piperazine: Similar structure but lacks the thiazole ring.
1-(1H-imidazol-1-ylmethyl)-1,3-thiazole: Similar structure but lacks the piperazine ring.
Uniqueness
1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine is unique due to the combination of imidazole, thiazole, and piperazine rings in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(imidazol-1-ylmethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c1-15-4-6-17(7-5-15)12-14-8-11(18-12)9-16-3-2-13-10-16/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJJKTSZRNFDPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)CN3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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